Dopamine Transporter Affinity Retention Across 8-Heteroatom Substitution: Head-to-Head Binding Data for O vs. S vs. NMe vs. CH₂ Analogs
In a systematic matched-pair study, racemic 8-oxa (O), 8-thia (S), 8-aza (NMe), and 8-carba (CH₂) analogs bearing identical aryl and carbomethoxy substituents were compared for DAT and SERT binding affinity [1]. For the 3,4-dichlorophenyl series (compounds 3a), the 8-oxa analog exhibited a DAT IC₅₀ of 3.3 nM compared to 5.7 nM (8-thia), 1.1 nM (8-aza), and 9.6 nM (8-carba). Critically, the SERT/DAT selectivity ratio for the 8-oxa analog was approximately 2.0 (SERT IC₅₀ 6.5 nM), whereas the 8-thia analog showed a ratio of 1.4 (SERT 8.0 nM) and the 8-aza analog a ratio of 2.3 (SERT 2.5 nM), demonstrating that oxygen at the bridgehead yields a distinct selectivity fingerprint [1].
| Evidence Dimension | DAT binding affinity (IC₅₀, nM) and SERT/DAT selectivity ratio |
|---|---|
| Target Compound Data | 8-Oxa analog (3a): DAT IC₅₀ = 3.3 nM; SERT IC₅₀ = 6.5 nM; SERT/DAT ratio ≈ 2.0 |
| Comparator Or Baseline | 8-Thia (3a): DAT 5.7 nM, SERT 8.0 nM, ratio 1.4; 8-Aza (NMe, 3a): DAT 1.1 nM, SERT 2.5 nM, ratio 2.3; 8-Carba (CH₂, 3a): DAT 9.6 nM, SERT 33 nM, ratio 3.4 |
| Quantified Difference | 8-Oxa DAT affinity is 1.7-fold more potent than 8-thia, 3.0-fold less potent than 8-aza, and 2.9-fold more potent than 8-carba; SERT/DAT selectivity interpolates between 8-thia and 8-aza. |
| Conditions | [³H]WIN 35,428 binding assay in cynomolgus monkey striatal membranes; values are racemic mixtures. |
Why This Matters
This head-to-head dataset allows procurement officers to verify that the 8-oxa scaffold is not interchangeable with cheaper or more readily available 8-aza tropane precursors when a specific DAT/SERT selectivity window is required.
- [1] Pham-Huu, D.-P.; Deschamps, J. R.; Liu, S.; Madras, B. K.; Meltzer, P. C. Synthesis of 8-thiabicyclo[3.2.1]octanes and their binding affinity for the dopamine and serotonin transporters. Bioorg. Med. Chem. 2007, 15 (2), 1067–1082. View Source
